molecular formula C17H13NO2 B14114426 8-(4-Methoxybenzoyl)quinoline

8-(4-Methoxybenzoyl)quinoline

Cat. No.: B14114426
M. Wt: 263.29 g/mol
InChI Key: OLOIQPLYGONWFQ-UHFFFAOYSA-N
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Description

8-(4-Methoxybenzoyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their broad range of applications in medicinal and industrial chemistry. The compound this compound is characterized by the presence of a methoxybenzoyl group attached to the quinoline ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Methoxybenzoyl)quinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions. For this compound, the starting materials are 4-methoxybenzoyl chloride and 8-aminoquinoline. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-(4-Methoxybenzoyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 8-(4-Hydroxybenzoyl)quinoline.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

8-(4-Methoxybenzoyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Methoxybenzoyl)quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression.

    Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response. .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of pharmacological applications.

    8-Aminoquinoline: Used as an antimalarial agent and in the synthesis of other quinoline derivatives.

    8-Benzyloxyquinoline: Exhibits antimicrobial activity and is used in the development of new therapeutic agents.

Uniqueness: 8-(4-Methoxybenzoyl)quinoline is unique due to the presence of the methoxybenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(4-methoxyphenyl)-quinolin-8-ylmethanone

InChI

InChI=1S/C17H13NO2/c1-20-14-9-7-13(8-10-14)17(19)15-6-2-4-12-5-3-11-18-16(12)15/h2-11H,1H3

InChI Key

OLOIQPLYGONWFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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